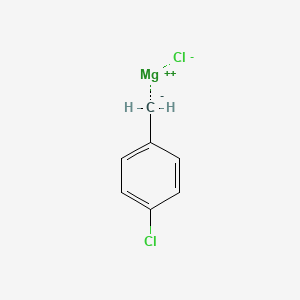

4-Chlorobenzylmagnesium chloride

Description

BenchChem offers high-quality 4-Chlorobenzylmagnesium chloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Chlorobenzylmagnesium chloride including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

magnesium;1-chloro-4-methanidylbenzene;chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6Cl.ClH.Mg/c1-6-2-4-7(8)5-3-6;;/h2-5H,1H2;1H;/q-1;;+2/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GVNSCNGKEXNKBU-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[CH2-]C1=CC=C(C=C1)Cl.[Mg+2].[Cl-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6Cl2Mg | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40446382 | |

| Record name | Magnesium chloride (4-chlorophenyl)methanide (1/1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40446382 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

185.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

874-72-6 | |

| Record name | Magnesium chloride (4-chlorophenyl)methanide (1/1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40446382 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 4-Chlorobenzylmagnesium Chloride

This technical guide provides a comprehensive overview of 4-Chlorobenzylmagnesium chloride, a pivotal Grignard reagent in organic synthesis. Tailored for researchers, scientists, and professionals in drug development, this document delves into its chemical and physical properties, detailed experimental protocols for its synthesis and common reactions, and critical safety and handling procedures.

Core Properties of 4-Chlorobenzylmagnesium Chloride

4-Chlorobenzylmagnesium chloride is a potent organometallic compound, widely utilized as a nucleophilic source of the 4-chlorobenzyl group. Its reactivity stems from the highly polarized carbon-magnesium bond, which imparts a carbanionic character to the benzylic carbon. This makes it an invaluable tool for the formation of new carbon-carbon bonds.

Quantitative Data Summary

The key physicochemical properties of 4-Chlorobenzylmagnesium chloride are summarized in the table below for easy reference.

| Property | Value | Source(s) |

| Molecular Weight | 185.33 g/mol | [1][2] |

| Molecular Formula | C₇H₆Cl₂Mg | [1][2] |

| CAS Number | 874-72-6 | [1][2] |

| Appearance | Typically used as a solution in an ether solvent | |

| Solubility | Miscible with tetrahydrofuran and other ether solvents | [3] |

| Sensitivity | Air and moisture sensitive | [3] |

Synthesis and Handling

The synthesis of Grignard reagents like 4-Chlorobenzylmagnesium chloride requires stringent anhydrous and anaerobic conditions to prevent decomposition. The most common method involves the direct reaction of 4-chlorobenzyl chloride with magnesium metal.

Experimental Protocol: Synthesis of 4-Chlorobenzylmagnesium Chloride

This protocol describes a general procedure for the laboratory-scale synthesis of 4-Chlorobenzylmagnesium chloride.

Materials:

-

Magnesium turnings

-

4-Chlorobenzyl chloride

-

Anhydrous diethyl ether or tetrahydrofuran (THF)

-

Iodine crystal (as an initiator)

-

Three-neck round-bottom flask equipped with a reflux condenser, dropping funnel, and nitrogen inlet

-

Magnetic stirrer and heating mantle

Procedure:

-

Preparation of Apparatus: All glassware must be thoroughly dried in an oven at >120°C overnight and assembled hot under a stream of dry nitrogen to ensure anhydrous conditions.

-

Initiation of Reaction: Place magnesium turnings (1.2 molar equivalents) and a small crystal of iodine into the reaction flask. The flask is gently warmed under nitrogen until the iodine sublimes, coating the magnesium surface. This process activates the magnesium.

-

Initial Addition of Halide: Add a small portion of a solution of 4-chlorobenzyl chloride (1 molar equivalent) dissolved in the anhydrous ether solvent to the activated magnesium. The reaction is typically initiated by gentle warming, and the disappearance of the iodine color and the appearance of turbidity indicate the start of the reaction.

-

Controlled Addition: Once the reaction has been initiated, the remaining solution of 4-chlorobenzyl chloride is added dropwise from the dropping funnel at a rate that maintains a gentle reflux. The reaction is exothermic and may require external cooling to maintain control.

-

Completion of Reaction: After the addition is complete, the reaction mixture is stirred and may be gently heated to ensure all the magnesium has reacted. The resulting grey-to-brown solution is the Grignard reagent, which is typically used immediately in subsequent reactions.

Safety and Handling

4-Chlorobenzylmagnesium chloride is a reactive and hazardous substance that requires careful handling.

-

Air and Moisture Sensitivity: The reagent reacts violently with water and can be degraded by atmospheric oxygen and carbon dioxide. All manipulations should be carried out under an inert atmosphere (e.g., nitrogen or argon).

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including flame-retardant laboratory coats, safety goggles, and chemical-resistant gloves.[4]

-

Ventilation: Work in a well-ventilated fume hood to avoid inhalation of solvent vapors.[4]

-

Storage: If storage is necessary, the reagent should be kept in a tightly sealed container under an inert atmosphere and in a cool, dry place.[5]

-

First Aid: In case of skin contact, wash immediately with soap and plenty of water.[4] If inhaled, move to fresh air.[4] In case of eye contact, rinse immediately with plenty of water for at least 15 minutes.[4] Seek immediate medical attention for any significant exposure.

Applications in Organic Synthesis

4-Chlorobenzylmagnesium chloride is a versatile intermediate in organic synthesis, primarily used for the construction of more complex molecules.[3] Its nucleophilic nature allows it to react with a wide range of electrophiles.

General Reaction Workflow

The general workflow for using 4-Chlorobenzylmagnesium chloride in a reaction involves the slow addition of the electrophile to the Grignard reagent solution, followed by an aqueous workup to quench the reaction and protonate the intermediate alkoxide or carboxylate.

Caption: General experimental workflow for reactions involving 4-Chlorobenzylmagnesium chloride.

Key Reactions and Methodologies

Below are detailed protocols for some of the common reactions involving 4-Chlorobenzylmagnesium chloride.

3.2.1. Reaction with Carbonyl Compounds (Aldehydes and Ketones)

This reaction is a fundamental method for the synthesis of secondary and tertiary alcohols.[1]

Protocol:

-

A solution of the aldehyde or ketone (1 molar equivalent) in anhydrous ether is added dropwise to a stirred solution of 4-Chlorobenzylmagnesium chloride (1.1 molar equivalents) at 0°C under a nitrogen atmosphere.

-

After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for an additional 1-2 hours.

-

The reaction is then carefully quenched by the slow addition of a saturated aqueous solution of ammonium chloride.

-

The organic layer is separated, and the aqueous layer is extracted with diethyl ether.

-

The combined organic extracts are washed with brine, dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude alcohol product, which can be further purified by chromatography or distillation.

3.2.2. Carboxylation to form 4-Chlorophenylacetic Acid

The reaction with carbon dioxide is a standard method for preparing carboxylic acids.[1]

Protocol:

-

A solution of 4-Chlorobenzylmagnesium chloride is added slowly to an excess of crushed dry ice (solid carbon dioxide) under a nitrogen atmosphere.

-

The reaction mixture is stirred until all the Grignard reagent has been added and the mixture has warmed to room temperature.

-

A dilute solution of hydrochloric acid is then added to protonate the carboxylate salt.

-

The resulting carboxylic acid is extracted into an organic solvent, which is then washed, dried, and evaporated to yield the product.

References

- 1. 4-Chlorobenzylmagnesium chloride | 874-72-6 | Benchchem [benchchem.com]

- 2. 4-Chlorobenzylmagnesium chloride | C7H6Cl2Mg | CID 10867043 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 4-CHLOROBENZYLMAGNESIUM CHLORIDE CAS#: 874-72-6 [chemicalbook.com]

- 4. fishersci.com [fishersci.com]

- 5. fishersci.com [fishersci.com]

4-Chlorobenzylmagnesium chloride synthesis pathway

An In-depth Technical Guide to the Synthesis of 4-Chlorobenzylmagnesium Chloride

Introduction

4-Chlorobenzylmagnesium chloride is an organomagnesium compound, specifically a Grignard reagent, with the chemical formula C₇H₆Cl₂Mg.[1][2] It serves as a highly valuable and reactive intermediate in organic synthesis. The formation of this Grignard reagent effectively reverses the polarity of the benzylic carbon atom attached to the chlorine, transforming it from an electrophilic site into a potent nucleophilic center.[3] This characteristic makes it a key building block for creating new carbon-carbon bonds, enabling the synthesis of a wide array of more complex molecules, including alcohols, carboxylic acids, and other functionalized organic scaffolds.[3] Its applications are prominent in the pharmaceutical and agrochemical industries for constructing therapeutic agents and pesticides.[1][4]

Synthesis Pathway and Mechanism

The primary method for preparing 4-Chlorobenzylmagnesium chloride involves the reaction of 4-chlorobenzyl chloride with magnesium metal in an appropriate anhydrous ethereal solvent.[3] The process must be conducted under an inert atmosphere (e.g., nitrogen or argon) to prevent the highly reactive Grignard reagent from reacting with atmospheric moisture or oxygen.[1][3]

The formation mechanism is understood to proceed through a radical pathway involving a single-electron transfer (SET) from the magnesium metal surface to the organic halide.[3]

The key steps are:

-

Single-Electron Transfer (SET): An electron is transferred from the magnesium metal to the antibonding orbital of the carbon-chlorine bond in 4-chlorobenzyl chloride, forming a radical anion.[3]

-

Fragmentation: This unstable radical anion rapidly fragments into a 4-chlorobenzyl radical and a chloride ion.[3]

-

Radical Coupling: The organic radical then couples with a magnesium radical cation (Mg⁺•) on the metal surface to yield the final 4-Chlorobenzylmagnesium chloride product.[3]

References

An In-depth Technical Guide to the Physical Properties of 4-Chlorobenzylmagnesium Chloride

This technical guide provides a comprehensive overview of the physical and chemical properties of 4-Chlorobenzylmagnesium chloride, a Grignard reagent of significant interest to researchers, scientists, and professionals in the field of drug development and organic synthesis. This document outlines the compound's key characteristics, detailed experimental protocols for its synthesis and concentration determination, and visual representations of these procedures.

Core Physical and Chemical Properties

4-Chlorobenzylmagnesium chloride is a highly reactive organometallic compound that is primarily utilized as a solution in ethereal solvents such as tetrahydrofuran (THF) or 2-methyltetrahydrofuran (2-MeTHF). Due to its high reactivity and instability in its pure form, many of its physical properties are characterized in solution. The compound is sensitive to both air and moisture, readily reacting with water.[1][2]

Data Presentation: Physical Properties of 4-Chlorobenzylmagnesium Chloride

| Property | Value | Source(s) |

| Molecular Formula | C₇H₆Cl₂Mg | [1][3] |

| Molecular Weight | 185.33 g/mol | [1][3] |

| CAS Number | 874-72-6 | [1][3] |

| Appearance | Typically used as a solution | |

| Solubility | Soluble in ethereal solvents (THF, 2-MeTHF) | [4] |

| Stability | Sensitive to air and moisture; reacts with water | [1][2] |

Experimental Protocols

Detailed methodologies for the synthesis and characterization of 4-Chlorobenzylmagnesium chloride are crucial for its effective and safe use in research and development.

Synthesis of 4-Chlorobenzylmagnesium Chloride Solution

This protocol is adapted from general procedures for the synthesis of Grignard reagents.[5][6]

Objective: To prepare a solution of 4-Chlorobenzylmagnesium chloride in anhydrous tetrahydrofuran (THF).

Materials:

-

Magnesium turnings

-

4-Chlorobenzyl chloride

-

Anhydrous tetrahydrofuran (THF)

-

Iodine crystal (as an initiator)

-

Nitrogen or Argon gas supply

-

Schlenk line or glove box

-

Round-bottom flask with a reflux condenser and a dropping funnel

-

Magnetic stirrer and stir bar

Procedure:

-

All glassware must be oven-dried and cooled under an inert atmosphere (Nitrogen or Argon) to exclude moisture.

-

Place magnesium turnings in the round-bottom flask under a positive pressure of inert gas.

-

Add a small crystal of iodine to the flask. The iodine will act as an initiator for the reaction.

-

In the dropping funnel, prepare a solution of 4-Chlorobenzyl chloride in anhydrous THF.

-

Add a small amount of the 4-Chlorobenzyl chloride solution to the magnesium turnings.

-

Gently heat the flask or use a sonicator to initiate the reaction. The disappearance of the iodine color and the formation of a cloudy solution indicate the start of the reaction.

-

Once the reaction has initiated, add the remaining 4-Chlorobenzyl chloride solution dropwise from the dropping funnel at a rate that maintains a gentle reflux.

-

After the addition is complete, continue to stir the reaction mixture at room temperature or with gentle heating until the magnesium is consumed.

-

The resulting grey to brownish solution is the 4-Chlorobenzylmagnesium chloride Grignard reagent. It should be used immediately or stored under an inert atmosphere.

Safety Precautions: Grignard reagents are highly flammable and react violently with water. All operations should be carried out in a well-ventilated fume hood, under an inert atmosphere, and away from ignition sources. Appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn.

Determination of 4-Chlorobenzylmagnesium Chloride Concentration via Titration

This protocol outlines a common method for determining the concentration of Grignard reagents.[7][8][9][10]

Objective: To determine the molar concentration of the prepared 4-Chlorobenzylmagnesium chloride solution.

Materials:

-

4-Chlorobenzylmagnesium chloride solution (the analyte)

-

Anhydrous solvent (e.g., THF)

-

Salicylic acid or Iodine (as the titrant)

-

1,10-Phenanthroline (as an indicator)

-

Burette and flask, dried and under an inert atmosphere

-

Magnetic stirrer and stir bar

Procedure using Iodine as Titrant:

-

Under an inert atmosphere, add a known volume of the 4-Chlorobenzylmagnesium chloride solution to a dry flask containing a magnetic stir bar.

-

Add a few crystals of 1,10-phenanthroline as an indicator. The solution should turn a specific color indicating the presence of the Grignard reagent.

-

Prepare a standard solution of iodine in anhydrous THF of a known concentration.

-

Titrate the Grignard solution with the standard iodine solution. The endpoint is reached when the color of the indicator disappears or changes permanently.

-

Record the volume of the iodine solution used.

-

The concentration of the Grignard reagent can be calculated using the stoichiometry of the reaction (1:1 molar ratio) and the known concentration of the iodine solution.

Calculation: Molarity of Grignard Reagent = (Molarity of Iodine Solution × Volume of Iodine Solution) / Volume of Grignard Reagent Solution

Mandatory Visualizations

The following diagrams illustrate the workflows for the synthesis and titration of 4-Chlorobenzylmagnesium chloride.

Caption: Workflow for the synthesis of 4-Chlorobenzylmagnesium chloride.

Caption: Workflow for the titration of 4-Chlorobenzylmagnesium chloride solution.

References

- 1. 4-Chlorobenzylmagnesium chloride | C7H6Cl2Mg | CID 10867043 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Cas 29874-00-8,Chloro[(2-chlorophenyl)methyl]magnesium | lookchem [lookchem.com]

- 3. 4-CHLOROBENZYLMAGNESIUM CHLORIDE CAS#: 874-72-6 [m.chemicalbook.com]

- 4. Welcome To Hyma Synthesis Pvt. Ltd [hymasynthesis.com]

- 5. 4-Chlorobenzylmagnesium chloride | 874-72-6 | Benchchem [benchchem.com]

- 6. CN106279216A - A kind of synthesis way of o-chlorobenzyl magnesium chloride - Google Patents [patents.google.com]

- 7. tandfonline.com [tandfonline.com]

- 8. researchgate.net [researchgate.net]

- 9. scribd.com [scribd.com]

- 10. The determination of grignard reagent concentration by an acidimetric double titration method | Semantic Scholar [semanticscholar.org]

An In-depth Technical Guide to the Safe Handling of 4-Chlorobenzylmagnesium Chloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the safety data, experimental protocols, and handling procedures for 4-chlorobenzylmagnesium chloride (CAS No. 874-72-6).[1][2][3][4] Given its nature as a highly reactive Grignard reagent, stringent adherence to safety protocols is paramount to ensure the well-being of laboratory personnel and the integrity of experimental outcomes.

Chemical and Physical Properties

4-Chlorobenzylmagnesium chloride is an organomagnesium compound that is highly sensitive to air and moisture.[5] It is typically used as a solution in an ethereal solvent, such as tetrahydrofuran (THF) or 2-methyltetrahydrofuran (2-MeTHF).[3][6]

| Property | Value | Source |

| Chemical Formula | C₇H₆Cl₂Mg | [1][4] |

| Molecular Weight | 185.33 g/mol | [1][4] |

| CAS Number | 874-72-6 | [1][2][3][4] |

| Appearance | Typically used as a solution | N/A |

| Solubility | Miscible with tetrahydrofuran. Reacts violently with water. | [5] |

| Sensitivity | Air and moisture sensitive. | [5] |

Hazard Identification and Safety Precautions

As a Grignard reagent, 4-chlorobenzylmagnesium chloride presents several significant hazards. It is crucial to handle this reagent under an inert atmosphere (e.g., nitrogen or argon) at all times to prevent decomposition and potential fire hazards.

| Hazard | Description | Recommended Precautions |

| Flammability | Solutions in ethereal solvents are flammable. Vapors may form explosive mixtures with air. | Keep away from heat, sparks, open flames, and hot surfaces. Use in a well-ventilated area, preferably a fume hood. |

| Reactivity | Reacts violently with water and other protic sources (e.g., alcohols, acids) in a highly exothermic manner. | Use anhydrous solvents and glassware. Ensure all equipment is thoroughly dried before use. |

| Corrosivity | Can cause severe skin burns and eye damage upon contact. | Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a flame-retardant lab coat. |

| Health Hazards | Inhalation or ingestion can be harmful. | Avoid breathing vapors or mists. Handle in a fume hood to minimize inhalation exposure. |

Personal Protective Equipment (PPE):

-

Eye Protection: Chemical safety goggles or a face shield.

-

Hand Protection: Chemical-resistant gloves (e.g., nitrile, neoprene).

-

Skin and Body Protection: Flame-retardant lab coat and closed-toe shoes.

Toxicological and Ecotoxicological Data

| Data Point | Value | Notes |

| Acute Oral Toxicity (LD50) | Data not available | The precursor, 4-chlorobenzyl chloride, is harmful if swallowed. |

| Acute Dermal Toxicity (LD50) | Data not available | The precursor, 4-chlorobenzyl chloride, is harmful in contact with skin. |

| Acute Inhalation Toxicity (LC50) | Data not available | The precursor, 4-chlorobenzyl chloride, is harmful if inhaled. |

| Ecotoxicity | Data not available | Due to its reactivity with water, it is expected to be harmful to aquatic life. |

Given the lack of specific data, it is prudent to handle 4-chlorobenzylmagnesium chloride with the assumption that it is a toxic and environmentally harmful substance.

Experimental Protocols

Synthesis of 4-Chlorobenzylmagnesium Chloride

The synthesis of Grignard reagents requires strictly anhydrous conditions. All glassware should be oven-dried and cooled under a stream of inert gas.

Materials:

-

Magnesium turnings

-

4-Chlorobenzyl chloride

-

Anhydrous diethyl ether or tetrahydrofuran (THF)

-

Iodine crystal (as an initiator)

-

Three-neck round-bottom flask

-

Reflux condenser

-

Dropping funnel

-

Inert gas source (nitrogen or argon)

Procedure:

-

Set up the reaction apparatus under a continuous flow of inert gas.

-

Place the magnesium turnings and a small crystal of iodine in the flask.

-

Gently heat the flask with a heat gun to activate the magnesium surface until violet iodine vapors are observed.

-

Allow the flask to cool to room temperature.

-

Dissolve the 4-chlorobenzyl chloride in the anhydrous solvent in the dropping funnel.

-

Add a small portion of the 4-chlorobenzyl chloride solution to the magnesium turnings to initiate the reaction. The reaction is indicated by the disappearance of the iodine color and gentle refluxing of the solvent.

-

Once the reaction has started, add the remaining 4-chlorobenzyl chloride solution dropwise at a rate that maintains a gentle reflux. An ice bath may be necessary to control the exothermic reaction.

-

After the addition is complete, continue to stir the mixture at room temperature until the magnesium is consumed.

Safe Handling and Transfer

Due to its reactivity, 4-chlorobenzylmagnesium chloride solutions must be handled using air-free techniques.

Equipment:

-

Syringes and needles (oven-dried)

-

Cannula (for larger transfers)

-

Septa

-

Inert gas source

Procedure:

-

Ensure the flask containing the Grignard reagent is under a positive pressure of inert gas.

-

Puncture the septum with the needle of an oven-dried syringe.

-

Purge the syringe with the inert gas from the flask's headspace.

-

Withdraw the desired volume of the Grignard solution.

-

Quickly transfer the solution to the reaction flask, which is also under an inert atmosphere.

Quenching of Unreacted Grignard Reagent

It is critical to safely quench any unreacted Grignard reagent at the end of a reaction. This process is highly exothermic and must be performed with caution.

Procedure:

-

Cool the reaction flask in an ice bath.

-

Slowly and dropwise, add a quenching agent. A common and safer choice is a saturated aqueous solution of ammonium chloride (NH₄Cl). For more vigorous reactions, a less reactive quenching agent like isopropanol can be added first, followed by saturated NH₄Cl solution.

-

Stir the mixture until the reaction subsides.

-

The quenched mixture can then be worked up as required by the specific experimental procedure.

References

- 1. 4-Chlorobenzylmagnesium chloride | 874-72-6 | Benchchem [benchchem.com]

- 2. 874-72-6 4-Chlorobenzylmagnesium chloride AKSci 0973CS [aksci.com]

- 3. 874-72-6 Cas No. | 4-Chlorobenzylmagnesium chloride 0.25M solution in THF | Apollo [store.apolloscientific.co.uk]

- 4. 4-Chlorobenzylmagnesium chloride | C7H6Cl2Mg | CID 10867043 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 4-CHLOROBENZYLMAGNESIUM CHLORIDE CAS#: 874-72-6 [chemicalbook.com]

- 6. H54625.AE [thermofisher.com]

A Technical Guide to the Commercial Availability and Application of 4-Chlorobenzylmagnesium Chloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the commercial availability, specifications, and applications of 4-Chlorobenzylmagnesium chloride, a crucial Grignard reagent in organic synthesis. This document is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis. It details the properties of this reagent, provides information on commercial suppliers, outlines experimental protocols for its preparation and use, and discusses the critical impact of reagent quality on reaction outcomes.

Introduction

4-Chlorobenzylmagnesium chloride (CAS No. 874-72-6) is a versatile organometallic compound widely employed as a Grignard reagent. Its utility lies in the nucleophilic character of the benzylic carbon, enabling the formation of carbon-carbon bonds through reactions with a variety of electrophiles. This reactivity makes it a valuable tool in the synthesis of complex organic molecules, including pharmaceutical intermediates and active pharmaceutical ingredients (APIs). This guide serves as a technical resource, consolidating key information regarding its commercial landscape and practical applications.

Commercial Availability and Specifications

4-Chlorobenzylmagnesium chloride is commercially available from several chemical suppliers. It is typically supplied as a solution in an ethereal solvent to maintain its stability and reactivity. The most common formulations are solutions in 2-methyltetrahydrofuran (2-Me-THF) or tetrahydrofuran (THF).

Table 1: Commercial Suppliers and Product Specifications

| Supplier | Product Number | Concentration (Molarity) | Solvent | Purity |

| Alfa Aesar | - | 0.5 M[1] | 2-Me-THF | - |

| Benchchem | B1310549 | - | - | Typically 95% |

| AK Scientific | 0973CS | - | - | Minimum 95% |

| ChemicalBook | - | - | - | - |

| Hyma Synthesis | - | 0.5 M | THF or Diethyl ether | - |

| Synthonix | C95048 | 0.25 M | THF | - |

Note: Purity specifications may vary between suppliers and batches. It is recommended to request a certificate of analysis (CoA) for specific lot information. A typical CoA will confirm the concentration of the Grignard reagent.[1]

Physical and Chemical Properties:

-

Molecular Formula: C₇H₆Cl₂Mg

-

Molecular Weight: 185.33 g/mol

-

CAS Number: 874-72-6

Experimental Protocols

Preparation of 4-Chlorobenzylmagnesium Chloride

While commercially available, 4-Chlorobenzylmagnesium chloride can also be prepared in the laboratory. The following is a representative protocol adapted from literature procedures for the synthesis of related Grignard reagents.

Materials:

-

Magnesium turnings

-

4-Chlorobenzyl chloride

-

Anhydrous solvent (e.g., THF, 2-Me-THF, or cyclopentyl methyl ether)

-

Iodine crystal (as an initiator)

-

Inert gas (Nitrogen or Argon)

Procedure:

-

Apparatus Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, a magnetic stirrer, and an inlet for inert gas.

-

Magnesium Activation: Place magnesium turnings in the flask. Briefly heat the flask under a stream of inert gas to ensure all moisture is removed. Add a small crystal of iodine. The purple vapor indicates the activation of the magnesium surface.

-

Initiation: Add a small portion of a solution of 4-chlorobenzyl chloride in the anhydrous solvent to the magnesium. The reaction is initiated when a color change and/or gentle reflux is observed.

-

Addition: Once the reaction has started, add the remaining 4-chlorobenzyl chloride solution dropwise from the addition funnel at a rate that maintains a gentle reflux. The reaction is exothermic and may require external cooling to control the temperature between 20-30°C.

-

Completion: After the addition is complete, continue stirring the reaction mixture at room temperature or with gentle heating until the magnesium is consumed. The resulting greyish solution is the 4-Chlorobenzylmagnesium chloride reagent.

Reaction with Electrophiles: Synthesis of 1-(4-chlorophenyl)-2-phenylethan-1-ol

This protocol details the reaction of 4-Chlorobenzylmagnesium chloride with an aldehyde, a common application of Grignard reagents.

Materials:

-

4-Chlorobenzylmagnesium chloride solution

-

Benzaldehyde

-

Anhydrous diethyl ether or THF

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

Reaction Setup: In a flame-dried, three-necked round-bottom flask under an inert atmosphere, place a solution of benzaldehyde in anhydrous diethyl ether or THF.

-

Grignard Addition: Cool the benzaldehyde solution in an ice bath. Slowly add the 4-Chlorobenzylmagnesium chloride solution via a dropping funnel with vigorous stirring.

-

Reaction Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC).

-

Quenching: Once the reaction is complete, slowly add saturated aqueous ammonium chloride solution to quench the reaction.

-

Work-up: Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer with diethyl ether. Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

-

Purification: Filter the drying agent and concentrate the organic solution under reduced pressure. The crude product can be purified by column chromatography or recrystallization.

Impact of Reagent Quality on Reaction Outcome

The purity and integrity of the 4-Chlorobenzylmagnesium chloride reagent are paramount for successful and high-yielding synthetic transformations. Several factors can compromise the quality of the Grignard reagent and lead to the formation of undesirable byproducts.

Key Factors Affecting Reagent Quality:

-

Moisture: Grignard reagents are highly sensitive to moisture and will be quenched by water. This reduces the effective concentration of the reagent and lowers the yield of the desired product.

-

Oxygen: Exposure to air can lead to the oxidation of the Grignard reagent, forming the corresponding alkoxide, which after workup will yield 4-chlorobenzyl alcohol.

-

Impurities in Magnesium: The presence of certain metal impurities in the magnesium turnings can negatively impact the formation of the Grignard reagent and subsequent reactions.

-

Wurtz Coupling: A common side reaction is the coupling of the Grignard reagent with unreacted 4-chlorobenzyl chloride, leading to the formation of 1,2-bis(4-chlorophenyl)ethane.

The following diagram illustrates the relationship between the quality of the Grignard reagent and the potential reaction pathways.

Experimental Workflow and Signaling Pathways

The following diagram illustrates a typical experimental workflow for a Grignard reaction involving 4-Chlorobenzylmagnesium chloride.

Conclusion

4-Chlorobenzylmagnesium chloride is a readily available and highly effective Grignard reagent for the formation of carbon-carbon bonds. Its successful application in synthesis is contingent upon the use of high-quality, anhydrous reagents and careful control of reaction conditions. This guide provides essential information for researchers and professionals to effectively source and utilize this important synthetic tool, while also highlighting the critical factors that influence reaction outcomes. By adhering to the protocols and considering the quality control aspects outlined herein, chemists can reliably employ 4-Chlorobenzylmagnesium chloride in the development of novel chemical entities.

References

An In-depth Technical Guide to the Solubility of 4-Chlorobenzylmagnesium Chloride in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of 4-Chlorobenzylmagnesium chloride, a crucial Grignard reagent in organic synthesis. Due to its role in forming carbon-carbon bonds, understanding its behavior in various solvents is paramount for reaction optimization, safety, and scalability in research and drug development. This document compiles available solubility information, details experimental protocols for its determination, and presents a logical workflow for these procedures.

Introduction to 4-Chlorobenzylmagnesium Chloride

4-Chlorobenzylmagnesium chloride (CAS No: 874-72-6) is an organomagnesium compound with the chemical formula C₇H₆Cl₂Mg.[1][2] As a Grignard reagent, it serves as a potent nucleophile and a strong base, making it a versatile tool for introducing the 4-chlorobenzyl group into a wide array of molecules.[3] Its reactivity is heavily influenced by the solvent in which it is dissolved, which mediates its formation, stability, and chemical behavior.

Solubility of 4-Chlorobenzylmagnesium Chloride

Precise quantitative solubility data for 4-Chlorobenzylmagnesium chloride in a range of organic solvents is not extensively documented in publicly available literature. However, its solubility can be inferred from commercially available solutions and qualitative statements from chemical suppliers. The reagent is known to be soluble in ethereal solvents, which are essential for stabilizing the Grignard reagent through coordination with the magnesium center.[3]

One supplier notes that 4-Chlorobenzylmagnesium chloride is "miscible with tetrahydrofuran," suggesting a high degree of solubility in this solvent.[2] Commercially, it is offered in specific concentrations in various ethereal solvents, indicating its solubility is at least as high as these concentrations under ambient conditions.

Table 1: Commercially Available Solutions of 4-Chlorobenzylmagnesium Chloride

| Solvent | Concentration (Molarity) |

| Diethyl Ether | 0.25 M |

| Tetrahydrofuran (THF) | 0.5 M |

| 2-Methyltetrahydrofuran (2-MeTHF) | 0.50 M[1][4] |

For comparative purposes, the following table provides solubility data for other Grignard reagents in 2-MeTHF.

Table 2: Solubility of Selected Grignard Reagents (R-MgBr) in 2-MeTHF

| Grignard Reagent (R-MgBr) | Solubility (w/w %) | Solubility (mol/liter) |

| Methyl-MgBr | 35 | 3.2 |

| Ethyl-MgBr | 40 | 3.4 |

| Phenyl-MgBr | 45 | 2.9 |

| Data from a presentation on the advantages of 2-Methyltetrahydrofuran in organometallic chemistry.[5] |

Experimental Protocols for Solubility Determination

For researchers requiring precise solubility data for specific applications, direct experimental determination is necessary. This involves preparing a saturated solution of 4-Chlorobenzylmagnesium chloride and subsequently determining its concentration.

Preparation of a Saturated Solution

Objective: To prepare a saturated solution of 4-Chlorobenzylmagnesium chloride in a chosen organic solvent at a specific temperature.

Materials:

-

4-Chlorobenzyl chloride

-

Magnesium turnings

-

Anhydrous organic solvent (e.g., THF, diethyl ether, 2-MeTHF)

-

Iodine crystal (as an initiator)

-

Three-neck round-bottom flask

-

Reflux condenser

-

Dropping funnel

-

Magnetic stirrer and stir bar

-

Inert gas supply (Nitrogen or Argon)

-

Constant temperature bath

Procedure:

-

Apparatus Setup: Assemble the three-neck flask with the reflux condenser, dropping funnel, and an inlet for inert gas. Ensure all glassware is oven-dried and cooled under an inert atmosphere to exclude moisture.

-

Magnesium Activation: Place magnesium turnings in the flask. Add a single crystal of iodine to activate the magnesium surface.

-

Initial Reagent Addition: Add a small amount of a solution of 4-chlorobenzyl chloride in the chosen anhydrous solvent to the magnesium turnings.

-

Initiation of Grignard Reaction: Gently warm the mixture to initiate the reaction, which is indicated by a color change and the disappearance of the iodine color.

-

Formation of the Grignard Reagent: Once the reaction has started, add the remaining solution of 4-chlorobenzyl chloride dropwise from the dropping funnel at a rate that maintains a gentle reflux.

-

Ensuring Saturation: Continue to add 4-chlorobenzyl chloride until a persistent solid (unreacted magnesium and/or precipitated Grignard reagent) is observed, indicating that the solution is saturated.

-

Equilibration: Stir the resulting mixture at a constant temperature for an extended period (e.g., 24 hours) to ensure equilibrium is reached.

-

Sample Collection: Carefully extract a sample of the supernatant for concentration analysis.

Determination of Grignard Reagent Concentration by Titration

The concentration of the prepared saturated solution can be determined using various titration methods. Below are two common protocols.

Objective: To determine the molarity of the Grignard reagent solution by titration against a standardized solution of iodine.

Procedure:

-

Preparation: In a flame-dried vial under an inert atmosphere, dissolve a precisely weighed amount of iodine (e.g., 100 mg) in a known volume of a 0.5 M solution of LiCl in THF.[6]

-

Titration Setup: Cool the iodine solution to 0 °C in an ice bath.

-

Titration: Slowly add the prepared Grignard reagent solution dropwise from a syringe to the stirred iodine solution.

-

Endpoint: The endpoint is reached when the dark brown color of the iodine solution turns light yellow and then becomes colorless.[6]

-

Calculation: The molarity of the Grignard reagent is calculated based on the volume of the Grignard solution required to react completely with the known amount of iodine. The titration should be repeated to ensure accuracy.[6]

Objective: To determine the concentration of the Grignard reagent using diphenylacetic acid as the titrant.

Procedure:

-

Preparation: Dissolve a precisely weighed quantity of diphenylacetic acid in anhydrous THF.

-

Titration: Titrate this solution against the freshly prepared 4-Chlorobenzylmagnesium chloride solution.

-

Endpoint: The endpoint is indicated by the appearance of a persistent yellow color.[7]

Visualization of Experimental Workflow

The following diagram illustrates the logical workflow for the experimental determination of 4-Chlorobenzylmagnesium chloride solubility.

References

- 1. 4-Chlorobenzylmagnesium chloride | C7H6Cl2Mg | CID 10867043 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 4-CHLOROBENZYLMAGNESIUM CHLORIDE CAS#: 874-72-6 [chemicalbook.com]

- 3. 4-Chlorobenzylmagnesium chloride | 874-72-6 | Benchchem [benchchem.com]

- 4. H54625.AE [thermofisher.com]

- 5. cms.chempoint.com [cms.chempoint.com]

- 6. Organic Syntheses Procedure [orgsyn.org]

- 7. researchgate.net [researchgate.net]

Spectroscopic and Synthetic Profile of 4-Chlorobenzylmagnesium Chloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data related to the synthesis of 4-Chlorobenzylmagnesium chloride, a pivotal Grignard reagent in organic synthesis. Due to the inherent reactivity and instability of Grignard reagents, which typically precludes their isolation for direct spectroscopic analysis, this document focuses on the detailed characterization of its precursor, 4-chlorobenzyl chloride, and the established protocols for the in situ generation of the title compound. Furthermore, it outlines the common reactive pathways of 4-Chlorobenzylmagnesium chloride, providing a complete profile for its application in research and development.

Spectroscopic Data of 4-Chlorobenzyl Chloride

The precursor to 4-Chlorobenzylmagnesium chloride is 4-chlorobenzyl chloride. A thorough characterization of this starting material is crucial for ensuring the successful formation of the Grignard reagent. The following tables summarize the key spectroscopic data for 4-chlorobenzyl chloride.

Table 1: NMR Spectroscopic Data for 4-Chlorobenzyl Chloride

| Nucleus | Solvent | Chemical Shift (δ) in ppm | Multiplicity | Coupling Constant (J) in Hz | Assignment |

| 1H | CDCl3 | ~7.3 | Doublet | ~8.5 | 2 x Ar-H (ortho to -CH2Cl) |

| ~7.25 | Doublet | ~8.5 | 2 x Ar-H (ortho to -Cl) | ||

| ~4.5 | Singlet | N/A | -CH2 Cl | ||

| 13C | CDCl3 | ~135 | Singlet | N/A | Ar-C -CH2Cl |

| ~134 | Singlet | N/A | Ar-C -Cl | ||

| ~130 | Singlet | N/A | 2 x Ar-C H (ortho to -CH2Cl) | ||

| ~129 | Singlet | N/A | 2 x Ar-C H (ortho to -Cl) | ||

| ~45 | Singlet | N/A | -C H2Cl |

Note: Actual chemical shifts may vary slightly depending on the specific experimental conditions.[1][2][3]

Table 2: IR Spectroscopic Data for 4-Chlorobenzyl Chloride

| Wavenumber (cm-1) | Vibration Type | Functional Group |

| ~3050 | C-H Stretch | Aromatic |

| ~2960 | C-H Stretch | Methylene (-CH2) |

| ~1595 | C=C Stretch | Aromatic Ring |

| ~1490 | C=C Stretch | Aromatic Ring |

| ~1270 | C-H Wag | Methylene (-CH2) |

| ~1090 | C-Cl Stretch | Aromatic-Cl |

| ~810 | C-H Bending (out-of-plane) | 1,4-disubstituted benzene |

| ~720 | C-Cl Stretch | Alkyl-Cl |

Source: Characteristic IR absorption bands for 4-chlorobenzyl chloride.[4][5]

Table 3: Mass Spectrometry Data for 4-Chlorobenzyl Chloride

| m/z | Relative Intensity | Assignment |

| 160/162/164 | Moderate | [M]+•, Molecular ion peaks showing isotopic pattern for two chlorine atoms. |

| 125/127 | High | [M - Cl]+, Loss of a chlorine radical. |

| 89 | Moderate | [C7H5]+, Subsequent fragmentation. |

The mass spectrum of 4-chlorobenzyl chloride exhibits a characteristic isotopic pattern for compounds containing chlorine (35Cl and 37Cl in an approximate 3:1 ratio). This results in M, M+2, and M+4 peaks for the molecular ion and fragments containing both chlorine atoms, and M and M+2 peaks for fragments containing one chlorine atom.[3][6][7]

Experimental Protocol: Synthesis of 4-Chlorobenzylmagnesium Chloride

The synthesis of Grignard reagents must be conducted under anhydrous conditions, as they are highly reactive towards protic solvents like water.[8] The following protocol is a representative procedure for the preparation of 4-Chlorobenzylmagnesium chloride for in situ use.

Materials and Equipment:

-

Magnesium turnings

-

4-Chlorobenzyl chloride

-

Anhydrous diethyl ether or tetrahydrofuran (THF)

-

Iodine crystal (as an initiator)

-

Three-neck round-bottom flask

-

Reflux condenser

-

Dropping funnel

-

Inert gas supply (Nitrogen or Argon)

-

Heating mantle and magnetic stirrer

Procedure:

-

Preparation: All glassware is thoroughly dried in an oven and assembled while hot under a stream of inert gas to ensure anhydrous conditions.

-

Initiation: The flask is charged with magnesium turnings and a small crystal of iodine. The flask is gently warmed under the inert atmosphere until violet iodine vapor is observed, which helps to activate the magnesium surface.[8]

-

Reagent Addition: Anhydrous ether or THF is added to cover the magnesium. A small portion of a solution of 4-chlorobenzyl chloride in the anhydrous solvent is added from the dropping funnel.

-

Reaction: The reaction is initiated, which is indicated by the disappearance of the iodine color and the appearance of turbidity. The mixture may begin to reflux. The remaining 4-chlorobenzyl chloride solution is then added dropwise at a rate that maintains a gentle reflux.

-

Completion: After the addition is complete, the mixture is stirred and may be gently heated to ensure the reaction goes to completion. The resulting dark grey to brownish solution is the 4-Chlorobenzylmagnesium chloride reagent, which is then used directly for subsequent reactions.

Characterization of 4-Chlorobenzylmagnesium Chloride

Direct spectroscopic analysis of 4-Chlorobenzylmagnesium chloride is generally not feasible due to its reactive nature. Its formation is typically confirmed through indirect methods, such as derivatization. A common method is to quench an aliquot of the Grignard solution with an electrophile, such as benzaldehyde, and then analyze the product (1-(4-chlorophenyl)-1-phenylmethanol) by standard spectroscopic techniques (NMR, MS) to confirm the presence and estimate the yield of the Grignard reagent.

Visualizing Synthesis and Reactivity

Synthesis Workflow

The following diagram illustrates the experimental workflow for the synthesis of 4-Chlorobenzylmagnesium chloride.

Caption: Experimental workflow for the synthesis of 4-Chlorobenzylmagnesium chloride.

General Reactivity: Nucleophilic Addition

4-Chlorobenzylmagnesium chloride is a potent nucleophile. The diagram below illustrates its general reaction pathway with a carbonyl compound, a fundamental carbon-carbon bond-forming reaction.

References

- 1. 4-Chlorobenzyl chloride(104-83-6) 13C NMR [m.chemicalbook.com]

- 2. 4-Chlorobenzyl chloride(104-83-6) 1H NMR [m.chemicalbook.com]

- 3. 1-Chloro-4-(chloromethyl)benzene | C7H6Cl2 | CID 7723 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 4-Chlorobenzyl chloride(104-83-6) IR Spectrum [m.chemicalbook.com]

- 5. 4-Chlorobenzyl chloride | 104-83-6 | Benchchem [benchchem.com]

- 6. 4-Chlorobenzyl chloride(104-83-6) MS spectrum [chemicalbook.com]

- 7. Benzene, 1-chloro-4-(chloromethyl)- [webbook.nist.gov]

- 8. 4-Chlorobenzylmagnesium chloride | 874-72-6 | Benchchem [benchchem.com]

The Genesis and Evolution of 4-Chlorobenzylmagnesium Chloride: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Chlorobenzylmagnesium chloride, a prominent member of the Grignard reagent family, serves as a pivotal intermediate in a multitude of organic syntheses, enabling the formation of complex molecular architectures. This technical guide provides a comprehensive overview of the discovery, history, and synthetic methodologies pertaining to this versatile organometallic compound. While the precise historical account of its first synthesis is not definitively documented in readily available literature, its development is intrinsically linked to the groundbreaking work of Victor Grignard in the early 20th century. This document details the fundamental principles of its formation, explores various experimental protocols for its preparation, presents quantitative data on reaction yields and influencing factors, and elucidates the mechanistic pathways of its reactions. The content herein is intended to be a valuable resource for researchers and professionals engaged in synthetic chemistry and drug development, offering both historical context and practical guidance.

Discovery and Historical Context: The Dawn of Organomagnesium Chemistry

The journey of 4-chlorobenzylmagnesium chloride begins with the seminal discovery of organomagnesium halides by French chemist Victor Grignard in 1900.[1][2] His work, which earned him the Nobel Prize in Chemistry in 1912, revolutionized organic synthesis by introducing a novel and highly effective method for forming carbon-carbon bonds.[1] Grignard's initial research focused on the reaction of organic halides with magnesium metal in ethereal solvents, leading to the formation of what are now universally known as Grignard reagents.[1][2]

While the synthesis of the precursor, 4-chlorobenzyl chloride, was reported as early as 1878, the specific synthesis of its corresponding Grignard reagent is not clearly documented in the earliest literature of organomagnesium chemistry. However, the fundamental principles established by Grignard laid the groundwork for the preparation of a vast array of such reagents, including those derived from aryl and benzyl halides. The reactivity of these reagents, characterized by the nucleophilic nature of the carbon atom bonded to magnesium, opened up new avenues for the synthesis of alcohols, carboxylic acids, and other functionalized organic molecules.

Synthesis of 4-Chlorobenzylmagnesium Chloride: Methodologies and Optimization

The preparation of 4-chlorobenzylmagnesium chloride involves the reaction of 4-chlorobenzyl chloride with magnesium metal in an anhydrous ethereal solvent. The success of the synthesis hinges on several critical factors, including the purity of the reagents and solvent, the activation of the magnesium surface, and the control of reaction conditions to minimize side reactions.

General Reaction Scheme

The fundamental reaction for the formation of 4-chlorobenzylmagnesium chloride is as follows:

Factors Influencing Yield and Purity

Several parameters significantly impact the yield and purity of the Grignard reagent. The choice of solvent is crucial, with diethyl ether and tetrahydrofuran (THF) being the most common. While THF can sometimes lead to higher yields, it may also promote the formation of coupling byproducts.[3] Alternative solvents such as 2-methyltetrahydrofuran (2-MeTHF), cyclopentyl methyl ether, and butyl ether have been explored to enhance safety and reduce side reactions.

Activation of the magnesium surface is another critical step, as a passivating layer of magnesium oxide can inhibit the reaction. Common activation methods include the use of iodine, 1,2-dibromoethane, or mechanical stirring to expose a fresh metal surface.

The primary side reaction of concern is the Wurtz-type coupling of the Grignard reagent with the starting halide to form 1,2-bis(4-chlorophenyl)ethane. This can be minimized by slow addition of the halide and maintaining a moderate reaction temperature.

Quantitative Data on Synthesis

The following tables summarize the reported yields of chlorobenzylmagnesium chloride synthesis under various conditions, drawn from patent literature and research articles.

| Solvent | Starting Halide | Temperature (°C) | Yield (%) | Dimer Byproduct (%) | Reference |

| Diethyl Ether | o-Chlorobenzyl chloride | Reflux | ~90 | < 5 | Patent Data |

| Tetrahydrofuran (THF) | o-Chlorobenzyl chloride | 20-30 | >95 | 1-2 | Patent Data |

| 2-Methyltetrahydrofuran | Benzyl magnesium halides | N/A | 86 | N/A | [1] |

| Cyclopentyl Methyl Ether | o-Chlorobenzyl chloride | 20-30 | 97 (conversion) | 0.7-1.4 | [1] |

| Butyl Ether | o-Chlorobenzyl chloride | -5 to 5 | >99 | < 0.1 | Patent Data |

Note: Data for o-chlorobenzylmagnesium chloride is presented as a close analogue due to the prevalence of detailed patent literature for this isomer. The trends are expected to be similar for the 4-chloro isomer.

Experimental Protocols

The following are representative experimental protocols for the synthesis of chlorobenzylmagnesium chloride, adapted from established methods for analogous Grignard reagents.

Laboratory Scale Synthesis in Diethyl Ether

Materials:

-

Magnesium turnings

-

4-Chlorobenzyl chloride

-

Anhydrous diethyl ether

-

Iodine (crystal)

-

Three-necked round-bottom flask

-

Reflux condenser

-

Dropping funnel

-

Magnetic stirrer

-

Inert gas supply (Nitrogen or Argon)

Procedure:

-

All glassware is thoroughly dried in an oven and assembled under a stream of inert gas.

-

Magnesium turnings (1.2 equivalents) are placed in the flask.

-

A small crystal of iodine is added to the magnesium.

-

A small portion of anhydrous diethyl ether is added to cover the magnesium.

-

A solution of 4-chlorobenzyl chloride (1 equivalent) in anhydrous diethyl ether is prepared in the dropping funnel.

-

A small amount of the 4-chlorobenzyl chloride solution is added to the magnesium suspension to initiate the reaction, which is indicated by a color change and gentle refluxing.

-

Once the reaction has started, the remaining 4-chlorobenzyl chloride solution is added dropwise at a rate that maintains a gentle reflux.

-

After the addition is complete, the mixture is stirred at room temperature or gentle reflux for an additional 1-2 hours to ensure complete reaction.

-

The concentration of the resulting Grignard reagent solution can be determined by titration.

Industrial Scale Synthesis using Mixed Solvents (Adapted from Patent Literature)

Materials:

-

Magnesium chips

-

o-Chlorobenzyl chloride (as a model for 4-chlorobenzyl chloride)

-

Cyclopentyl methyl ether or 2-Methyltetrahydrofuran

-

Toluene or other inert co-solvent

-

Initiator (e.g., 1,2-dibromoethane)

-

Jacketed reactor with mechanical stirrer and temperature control

-

Inert gas supply

Procedure:

-

The reactor is rendered inert with nitrogen.

-

Magnesium chips (1.1-1.5 equivalents) and a portion of the primary solvent (e.g., cyclopentyl methyl ether) are charged into the reactor.

-

A small amount of initiator is added to activate the magnesium.

-

A small amount of o-chlorobenzyl chloride is added to initiate the reaction, and the temperature is allowed to rise to 35-45°C.

-

The remaining o-chlorobenzyl chloride, dissolved in a mixture of the primary solvent and a co-solvent (e.g., toluene), is then added slowly while maintaining the temperature between -5 and 5°C.

-

The reaction mixture is stirred for an additional 30-60 minutes after the addition is complete.

-

The yield and purity of the o-chlorobenzylmagnesium chloride solution are determined by GC analysis of a quenched aliquot.

Reaction Mechanisms and Experimental Workflow Diagrams

The following diagrams, generated using the DOT language, illustrate the key mechanistic pathways and a typical experimental workflow for the synthesis and use of 4-chlorobenzylmagnesium chloride.

Grignard Reagent Formation Mechanism

The formation of a Grignard reagent is believed to proceed through a single-electron transfer (SET) mechanism, particularly for benzylic halides.

Caption: Mechanism of Grignard reagent formation via Single-Electron Transfer (SET).

General Experimental Workflow for Grignard Synthesis and Reaction

This diagram outlines the typical steps involved in preparing a Grignard reagent and using it in a subsequent reaction.

Caption: A typical experimental workflow for Grignard synthesis and reaction.

Conclusion

4-Chlorobenzylmagnesium chloride, a direct descendant of Victor Grignard's pioneering work, remains a cornerstone of modern synthetic organic chemistry. While the specific historical details of its initial synthesis are not prominently recorded, the principles governing its formation and reactivity are well-established. This guide has provided a comprehensive overview of its historical context, detailed synthetic methodologies, and the critical parameters that influence its preparation. The provided data and protocols offer a practical resource for chemists to effectively utilize this powerful reagent in their synthetic endeavors. The continued exploration of new solvents, catalysts, and reaction conditions will undoubtedly further refine the synthesis and application of 4-chlorobenzylmagnesium chloride and other Grignard reagents in the years to come.

References

Methodological & Application

Application Notes: 4-Chlorobenzylmagnesium Chloride Grignard Reaction

Introduction

4-Chlorobenzylmagnesium chloride is a highly reactive and versatile Grignard reagent, pivotal for forming new carbon-carbon bonds in organic synthesis. Its utility stems from the reversal of polarity (umpolung) at the benzylic carbon atom. The electron-donating magnesium atom imparts a significant carbanionic character to the carbon, transforming it from an electrophilic to a potent nucleophilic center.[1] This property makes it an invaluable tool for researchers and drug development professionals in constructing complex molecular architectures through reactions with a wide array of electrophiles, including aldehydes, ketones, esters, and carbon dioxide.[1] Commercial preparations are often available as solutions in ethereal solvents like 2-Methyltetrahydrofuran (2-MeTHF) or Tetrahydrofuran (THF).[2]

Mechanism of Formation and Reaction

The synthesis of 4-Chlorobenzylmagnesium chloride involves the reaction of 4-chlorobenzyl chloride with magnesium metal in an anhydrous ether solvent.[1][3] The mechanism is believed to proceed via a single-electron transfer (SET) from the magnesium surface to the carbon-chlorine bond, leading to the formation of a radical anion that fragments and subsequently couples with the magnesium radical cation to form the organomagnesium halide.[1]

When reacting with an electrophile, such as a carbonyl compound, the nucleophilic benzylic carbon of the Grignard reagent attacks the electrophilic carbonyl carbon. This addition forms a magnesium alkoxide intermediate, which, upon subsequent acidic workup, is protonated to yield the corresponding alcohol.[1]

Safety Precautions

Grignard reagents are highly reactive, moisture-sensitive, and potentially pyrophoric. The formation reaction is exothermic and can become uncontrolled if not managed properly.[4][5] Adherence to strict safety protocols is mandatory.

Table 1: Hazard Identification and Mitigation Strategies

| Hazard | Potential Consequence | Mitigation and Safety Protocols |

| High Reactivity with Protic Solvents | Violent reaction with water, alcohols, or other acidic protons, quenching the reagent and potentially causing a fire.[4] | All glassware must be rigorously dried (flame-dried or oven-dried) before use.[4][6] The reaction must be conducted under a dry, inert atmosphere (e.g., Nitrogen or Argon).[7] |

| Exothermic Reaction | Runaway reaction, rapid boiling of solvent, vessel pressurization, and potential for fire or explosion.[5] | Add the alkyl halide substrate slowly and dropwise to control the reaction rate.[6] Have an ice-water bath ready to cool the reaction if it becomes too vigorous.[8] |

| Flammable Solvents | Ethereal solvents like diethyl ether and THF are highly flammable and can form explosive peroxides.[5][8] | Conduct the reaction in a chemical fume hood away from ignition sources.[6] Use fresh or freshly distilled solvents. Anhydrous THF is often preferred over diethyl ether due to its higher flash point.[5] |

| Air Sensitivity | Grignard reagents can be oxidized by air, reducing yield and creating impurities.[7] | Handle the reagent using Schlenk line techniques or in a glove box under an inert atmosphere.[6][7] |

| Personal Exposure | The reagent and its precursors are corrosive and can cause severe skin burns and eye damage.[7] | Wear appropriate Personal Protective Equipment (PPE), including a flame-resistant lab coat, chemical splash goggles, and impervious gloves (e.g., nitrile).[6][7] |

Experimental Protocols

Protocol 1: Preparation of 4-Chlorobenzylmagnesium Chloride

This protocol details the formation of the Grignard reagent from 4-chlorobenzyl chloride and magnesium turnings.

Materials:

-

Magnesium turnings

-

4-chlorobenzyl chloride

-

Anhydrous Tetrahydrofuran (THF)

-

Iodine crystal (as an activator)

-

Three-neck round-bottom flask, reflux condenser, pressure-equalizing dropping funnel, magnetic stirrer, heating mantle, and inert gas line (Nitrogen or Argon).

Procedure:

-

Apparatus Setup: Assemble the three-neck flask with the dropping funnel, reflux condenser (fitted with a drying tube or inert gas inlet), and a glass stopper. Flame-dry all glassware under vacuum or assemble it hot after drying in an oven, and allow it to cool under a stream of inert gas.[6]

-

Magnesium Activation: Place magnesium turnings in the flask. Add a single crystal of iodine to activate the magnesium surface.[4] Gently warm the flask with a heat gun until violet iodine vapors are observed. Allow the flask to cool.

-

Initial Reagent Addition: Add a small portion of anhydrous THF to just cover the magnesium turnings.

-

Initiation: Prepare a solution of 4-chlorobenzyl chloride in anhydrous THF in the dropping funnel. Add a small amount of this solution to the magnesium suspension. The reaction should initiate, indicated by the disappearance of the iodine color, gentle bubbling, and the solution turning cloudy or brownish.[9] If the reaction does not start, gentle warming may be required. Be prepared with an ice bath to control the initial exotherm.[8]

-

Grignard Formation: Once the reaction has initiated, dilute the mixture with additional anhydrous THF. Add the remaining 4-chlorobenzyl chloride solution dropwise from the funnel at a rate that maintains a gentle reflux.[6] Maintain the temperature between 20–25°C.

-

Completion: After the addition is complete, stir the mixture at room temperature or with gentle heating for an additional 1-2 hours to ensure complete reaction. The resulting grey-black solution is the 4-Chlorobenzylmagnesium chloride reagent, ready for use.

Protocol 2: Reaction with an Aldehyde (Synthesis of 1-(4-chlorophenyl)propan-1-ol)

This protocol describes the reaction of the prepared Grignard reagent with propanal.

Materials:

-

Previously prepared 4-Chlorobenzylmagnesium chloride solution

-

Propanal

-

Anhydrous Tetrahydrofuran (THF)

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Diethyl ether

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

Reaction Setup: Cool the flask containing the prepared 4-Chlorobenzylmagnesium chloride solution in an ice-water bath.

-

Electrophile Addition: Prepare a solution of propanal in anhydrous THF in a dropping funnel. Add the propanal solution dropwise to the stirred Grignard reagent at 0°C.

-

Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 1-2 hours or until TLC/GC analysis indicates the consumption of the starting material.

-

Quenching: Cool the reaction mixture again in an ice bath. Slowly and carefully add saturated aqueous NH₄Cl solution dropwise to quench the reaction and any unreacted Grignard reagent. An exothermic reaction with gas evolution will occur.

-

Work-up: Transfer the mixture to a separatory funnel. If a solid precipitate is present, add more diethyl ether and NH₄Cl solution to dissolve it. Separate the organic layer. Wash the organic layer sequentially with water, saturated NaHCO₃ solution, and brine.

-

Drying and Concentration: Dry the separated organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: The resulting crude oil or solid can be purified by flash column chromatography or recrystallization to yield the pure 1-(4-chlorophenyl)propan-1-ol.

Data Summary

The choice of solvent and reaction conditions significantly impacts the yield and purity of the Grignard reagent, primarily by influencing the rate of the undesired Wurtz coupling side reaction.[10]

Table 2: Effect of Solvent on Benzyl Grignard Reagent Formation

| Solvent | Starting Halide | Temperature (°C) | Yield (%) | Dimer Byproduct (%) | Source |

| Diethyl ether (Et₂O) | Benzyl chloride | Reflux | ~90 | ~10 | [10] |

| Tetrahydrofuran (THF) | Benzyl chloride | Reflux | ~30 | ~70 | [10] |

| 2-Methyl-THF (2-MeTHF) | Benzyl chloride | Reflux | ~90 | ~10 | [10] |

| THF / Toluene (10:1) | Benzyl chloride | N/A | 97 | 2 | [11] |

| THF / MTBE (1:1) | 4-Chlorobenzyl chloride | N/A | 98 | 1 | [11] |

Note: Data for benzyl chloride is included to show general solvent effects, which are often comparable for substituted benzyl halides.

Visualizations

Caption: Workflow for the Preparation of 4-Chlorobenzylmagnesium Chloride.

References

- 1. 4-Chlorobenzylmagnesium chloride | 874-72-6 | Benchchem [benchchem.com]

- 2. Welcome To Hyma Synthesis Pvt. Ltd [hymasynthesis.com]

- 3. Buy 3-Chlorobenzylmagnesium chloride | 29874-01-9 [smolecule.com]

- 4. quora.com [quora.com]

- 5. acs.org [acs.org]

- 6. dchas.org [dchas.org]

- 7. faculty.fgcu.edu [faculty.fgcu.edu]

- 8. quora.com [quora.com]

- 9. m.youtube.com [m.youtube.com]

- 10. researchgate.net [researchgate.net]

- 11. WO2010117285A2 - Process for the preparation of grignard compounds - Google Patents [patents.google.com]

Application Notes and Protocols for 4-Chlorobenzylmagnesium Chloride in Cross-Coupling Reactions

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Chlorobenzylmagnesium chloride is a versatile Grignard reagent employed in a variety of cross-coupling reactions to form carbon-carbon bonds, a fundamental transformation in organic synthesis. Its utility is particularly pronounced in the synthesis of diarylmethanes and their derivatives, which are common structural motifs in pharmaceuticals and functional materials. This document provides detailed application notes and protocols for the use of 4-chlorobenzylmagnesium chloride in several key cross-coupling reactions, including nickel-catalyzed and iron-catalyzed methodologies.

Core Applications

The primary application of 4-chlorobenzylmagnesium chloride in cross-coupling reactions is the synthesis of unsymmetrical diarylmethanes. This is typically achieved by reacting the Grignard reagent with a variety of aryl halides (chlorides, bromides) or other electrophiles. These reactions are generally mediated by transition metal catalysts, with nickel and iron complexes being common, cost-effective, and efficient choices.

Nickel-Catalyzed Cross-Coupling of Benzyl Chlorides with Aryl Chlorides/Fluorides: A One-Pot Synthesis of Diarylmethanes

A notable application of benzyl Grignard reagents, including those generated in situ from precursors like 4-chlorobenzyl chloride, is the nickel-catalyzed reductive cross-coupling with aryl chlorides or fluorides. This one-pot procedure avoids the isolation of the often sensitive Grignard reagent.[1]

Reaction Principle

The reaction mechanism involves the in situ generation of the benzyl Grignard reagent from a benzyl chloride and magnesium. This is followed by a nickel-catalyzed cross-coupling cycle with an aryl halide, which consists of oxidative addition, transmetalation, and reductive elimination to furnish the diarylmethane product.[1]

Experimental Protocol: General Procedure for Nickel-Catalyzed Reductive Cross-Coupling

This protocol is adapted from a general method for the synthesis of diarylmethanes.[1]

Materials:

-

4-Chlorobenzyl chloride

-

Aryl chloride or fluoride

-

Magnesium turnings

-

Nickel(II) catalyst precursor (e.g., Ni(PPh₃)(NHC)Br₂)

-

Anhydrous tetrahydrofuran (THF)

Procedure:

-

To a dry Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add magnesium turnings (1.5 equivalents).

-

Add a solution of 4-chlorobenzyl chloride (1.0 equivalent) and the aryl chloride/fluoride (1.2 equivalents) in anhydrous THF.

-

Add the nickel(II) catalyst precursor (e.g., 1-5 mol%).

-

Stir the reaction mixture at room temperature or gentle heating (e.g., 50 °C) and monitor the progress by TLC or GC-MS.

-

Upon completion, quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

-

Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

Quantitative Data

The following table presents representative data for the nickel-catalyzed cross-coupling of various benzyl chlorides with aryl halides, demonstrating the expected range of yields for such transformations.[1]

| Entry | Benzyl Chloride | Aryl Halide | Catalyst | Yield (%) |

| 1 | Benzyl chloride | 4-Chloroanisole | Ni(PPh₃)(IPr)Br₂ | 95 |

| 2 | 4-Methylbenzyl chloride | 4-Chlorotoluene | Ni(PPh₃)(IPr)Br₂ | 98 |

| 3 | 2-Chlorobenzyl chloride | 4-Fluorotoluene | Ni(PPh₃)(SIPr)Br₂ | 85 |

| 4 | Benzyl chloride | 1-Chloronaphthalene | Ni(PPh₃)(IPr)Br₂ | 92 |

Iron-Catalyzed Cross-Coupling Reactions

Iron catalysts have emerged as a cost-effective and environmentally benign alternative to palladium and nickel for cross-coupling reactions. 4-Chlorobenzylmagnesium chloride can be effectively coupled with various electrophiles using iron-based catalytic systems.

Iron-Catalyzed Cross-Coupling of Aryl Chlorides with Grignard Reagents

Iron(III) acetylacetonate (Fe(acac)₃) is a common and effective catalyst for the cross-coupling of aryl chlorides with alkyl Grignard reagents. This reaction is often tolerant of a variety of functional groups.

Experimental Protocol: General Procedure for Iron-Catalyzed Cross-Coupling

This protocol is a general representation of iron-catalyzed cross-coupling reactions.

Materials:

-

4-Chlorobenzylmagnesium chloride solution in THF

-

Aryl chloride

-

Iron(III) acetylacetonate (Fe(acac)₃)

-

Anhydrous tetrahydrofuran (THF)

-

N-Methyl-2-pyrrolidone (NMP) (optional co-solvent)

Procedure:

-

To a dry Schlenk flask under an inert atmosphere, add the aryl chloride (1.0 equivalent) and Fe(acac)₃ (5 mol%).

-

Add anhydrous THF (and NMP if used).

-

Cool the mixture to 0 °C.

-

Slowly add the solution of 4-chlorobenzylmagnesium chloride (1.2 equivalents) dropwise over a period of 30-60 minutes, maintaining the temperature at 0 °C.

-

Allow the reaction to warm to room temperature and stir until completion (monitored by TLC or GC-MS).

-

Quench the reaction with dilute hydrochloric acid.

-

Extract the product with an organic solvent, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

-

Purify by column chromatography.

Concluding Remarks

4-Chlorobenzylmagnesium chloride is a valuable reagent for the synthesis of diarylmethane structures via cross-coupling reactions. Nickel- and iron-catalyzed methods offer efficient and practical routes to these compounds. The choice of catalyst and reaction conditions can be tailored to the specific substrates and desired functional group tolerance. The protocols provided herein serve as a general guideline, and optimization of reaction parameters may be necessary for specific applications.

References

Application Notes and Protocols: 4-Chlorobenzylmagnesium Chloride as a Nucleophile in Organic Synthesis

Audience: Researchers, scientists, and drug development professionals.

Introduction: 4-Chlorobenzylmagnesium chloride is a Grignard reagent with the chemical formula C₇H₆Cl₂Mg.[1] It serves as a potent nucleophile in organic synthesis, enabling the formation of new carbon-carbon bonds.[2] The high polarization of the carbon-magnesium bond confers a carbanionic character to the benzylic carbon, which is the foundation of its reactivity in nucleophilic additions and cross-coupling reactions.[2] This document provides detailed application notes and protocols for its use in key synthetic transformations.

Nucleophilic Addition to Carbonyl Compounds

One of the most fundamental applications of 4-chlorobenzylmagnesium chloride is its reaction with aldehydes and ketones to synthesize secondary and tertiary alcohols, respectively.[2] The nucleophilic benzyl carbon attacks the electrophilic carbonyl carbon, leading to the formation of a new carbon-carbon bond and a tetrahedral intermediate.[3][4] Subsequent aqueous workup protonates the resulting alkoxide to yield the alcohol.[5]

General Reaction Scheme: R¹(C=O)R² + 4-ClC₆H₄CH₂MgCl → (4-ClC₆H₄CH₂)C(R¹)(R²)OMgCl --(H₃O⁺)--> (4-ClC₆H₄CH₂)C(R¹)(R²)OH

Data Presentation: Examples of Nucleophilic Addition

| Electrophile | Product | Yield (%) | Reference |

| Benzaldehyde | 1-(4-chlorophenyl)-2-phenylethan-1-ol | Not Specified | [6] |

| 4-Chlorobenzaldehyde | 1,2-bis(4-chlorophenyl)ethanol | Not Specified | [6] |

| Acetone | 2-(4-chlorophenyl)-1-phenylethan-2-ol | Not Specified | Generic Reaction |

Experimental Protocol: Synthesis of 1-(4-chlorophenyl)-2-phenylethan-1-ol

This protocol is adapted from general Grignard reaction procedures.[6][7][8]

Materials:

-

4-Chlorobenzylmagnesium chloride solution (e.g., 0.25 M in diethyl ether)

-

Benzaldehyde

-

Anhydrous diethyl ether

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Saturated aqueous sodium chloride (brine) solution

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Round-bottom flask, dropping funnel, condenser, and magnetic stirrer

-

Ice bath

Procedure:

-

Reaction Setup: Assemble a dry 100 mL round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a condenser under a nitrogen or argon atmosphere. All glassware must be scrupulously dried in an oven to prevent quenching of the Grignard reagent.[7][8]

-

Reagent Addition: To the flask, add a solution of 4-chlorobenzylmagnesium chloride (1.1 equivalents) in anhydrous diethyl ether.

-

Aldehyde Addition: Dissolve benzaldehyde (1.0 equivalent) in anhydrous diethyl ether and place it in the dropping funnel. Add the benzaldehyde solution dropwise to the stirred Grignard reagent at 0 °C (ice bath). The reaction is exothermic.[8]

-

Reaction Monitoring: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours, or until TLC analysis indicates the consumption of the starting material.

-

Quenching: Cool the reaction mixture in an ice bath and slowly quench the reaction by the dropwise addition of saturated aqueous NH₄Cl solution.[2]

-

Workup: Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer with diethyl ether (2 x 20 mL). Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.[7][8]

-

Purification: Filter off the drying agent and concentrate the solvent under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization.[8]

Kumada Cross-Coupling Reactions

4-Chlorobenzylmagnesium chloride is a valuable coupling partner in Kumada-Tamao-Corriu cross-coupling reactions for the formation of C(sp²)-C(sp³) bonds.[9][10] This reaction typically involves a nickel or palladium catalyst to couple the Grignard reagent with an organic halide (aryl, vinyl, or alkyl).[9][11] The Kumada coupling is a powerful tool for synthesizing unsymmetrical biaryls and other complex organic molecules.[12]

Data Presentation: Examples of Kumada Coupling

| Aryl Halide | Catalyst | Product | Yield (%) | Reference |

| 4-Bromotoluene | NiCl₂(dppe) or Pd(dba)₂ | 4-Methyl-4'-chlorobiphenyl | High (not specified) | [2] |

| Aryl Chlorides | Pd/Imidazolium Chloride | Unsymmetrical Biaryls | Up to 99% | [13] |

| Aryl Bromides | NiCl₂(dppp) | Unsymmetrical Biaryls | High (not specified) | [9] |

Experimental Protocol: Kumada Coupling of 4-Chlorobenzylmagnesium Chloride with an Aryl Bromide

This protocol is a generalized procedure based on established Kumada coupling methodologies.[14][15]

Materials:

-

4-Chlorobenzylmagnesium chloride solution

-

Aryl bromide (e.g., 4-bromotoluene)

-

Palladium or Nickel catalyst (e.g., PdCl₂(dppf), NiCl₂(dppe))

-